3-((Methylsulfonyl)methyl)azetidine tfa
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Overview
Description
3-((Methylsulfonyl)methyl)azetidine 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C7H12F3NO4S. It is known for its unique structure, which includes an azetidine ring, a trifluoroacetate group, and a methylsulfonylmethyl substituent. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((methylsulfonyl)methyl)azetidine 2,2,2-trifluoroacetate typically involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . These methods provide efficient and straightforward routes to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of microwave irradiation and solid support like alumina can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3-((Methylsulfonyl)methyl)azetidine 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the trifluoroacetate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
3-((Methylsulfonyl)methyl)azetidine 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-((methylsulfonyl)methyl)azetidine 2,2,2-trifluoroacetate involves its interaction with molecular targets and pathways in biological systems. The azetidine ring and trifluoroacetate group can participate in various biochemical reactions, influencing the activity of enzymes and receptors. The specific pathways and targets depend on the context of its use in research or therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
3-Methylsulfonyl-azetidine: Similar structure but lacks the trifluoroacetate group.
3-Methyl-3-[(methylsulfanyl)methyl]azetidine: Contains a methylsulfanyl group instead of a methylsulfonyl group.
Uniqueness
3-((Methylsulfonyl)methyl)azetidine 2,2,2-trifluoroacetate is unique due to the presence of both the azetidine ring and the trifluoroacetate group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H12F3NO4S |
---|---|
Molecular Weight |
263.24 g/mol |
IUPAC Name |
3-(methylsulfonylmethyl)azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H11NO2S.C2HF3O2/c1-9(7,8)4-5-2-6-3-5;3-2(4,5)1(6)7/h5-6H,2-4H2,1H3;(H,6,7) |
InChI Key |
BTEIPVUQPAZOGC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1CNC1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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